Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate
Description
Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate (C₁₅H₁₇NO₆, MW 307.30) is a heterocyclic compound featuring a 4,5-dihydroisoxazole core esterified with an ethyl group and substituted with a 7-methoxy-1,3-benzodioxole moiety at the 5-position . Its synthesis typically involves flash chromatography purification (20% EtOAc/hexane) and spectroscopic validation (¹H/¹³C NMR, IR, HRMS) . The compound’s stereochemical simplicity (0 defined stereocenters) and benzodioxole substituent make it a candidate for pharmacological studies, given the prevalence of benzodioxole derivatives in bioactive molecules .
Properties
IUPAC Name |
ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-3-19-15(17)11-7-10(22-16-11)4-9-5-12(18-2)14-13(6-9)20-8-21-14/h5-6,10H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMMKHNPPXHGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CC2=CC3=C(C(=C2)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130440 | |
| Record name | Ethyl 4,5-dihydro-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924859-11-0 | |
| Record name | Ethyl 4,5-dihydro-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924859-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5-dihydro-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-isoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a cyclization reaction involving appropriate precursors under specific conditions.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and scalable processes to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the isoxazole ring or other parts of the molecule.
Substitution: Substitution reactions can occur at various positions on the benzodioxole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the isoxazole ring .
Scientific Research Applications
Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antiviral, and anti-inflammatory properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to receptors on cell surfaces to trigger or inhibit signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodioxole Ring
Ethyl 5-[(4,7-Dimethoxy-1,3-Benzodioxol-5-yl)Methyl]-4,5-Dihydroisoxazole-3-Carboxylate
- Molecular Formula: C₁₆H₁₉NO₇ (MW 337.33)
- Key Difference : Additional methoxy group at the 4-position of the benzodioxole ring.
Ethyl 5-[(6-{[2-(2-Hydroxybenzoyl)Hydrazinylidene]Methyl}-4,7-Dimethoxy-2H-1,3-Benzodioxol-5-yl)Methyl]-4,5-Dihydroisoxazole-3-Carboxylate
- Molecular Formula : C₂₄H₂₅N₃O₉ (MW 499.48)
- Key Difference : Extended hydrazinylidene-methyl side chain and additional methoxy groups.
- However, the complexity may hinder synthetic scalability .
Modifications to the Isoxazole Core or Ester Group
Ethyl 5-[(4-Chloro-2-Formylphenoxy)Methyl]-4,5-Dihydroisoxazole-3-Carboxylate
- Molecular Formula: C₁₅H₁₄ClNO₅ (MW 331.73)
- Key Difference: Replacement of benzodioxole with a chloro-formylphenoxy group.
Ethyl 5-(Pyridin-2-yl)-4,5-Dihydroisoxazole-3-Carboxylate
- Molecular Formula : C₁₁H₁₂N₂O₃ (MW 220.23)
- Key Difference : Substitution of benzodioxole with a pyridinyl group.
- Impact : The pyridine ring introduces electron-withdrawing effects, altering electronic properties and binding affinity in biological systems. This compound is commercially available, suggesting utility in medicinal chemistry research .
Functional Group Additions or Replacements
Ethyl 5-(RS)-Methyl-5-(3-Indolylmethyl)-4,5-Dihydroisoxazole-3-Carboxylate
- Key Difference : Incorporation of an indolylmethyl group instead of benzodioxole.
- Synthesis involves lithium hydroxide-mediated ester hydrolysis, indicating possible use as a prodrug .
Analytical Validation
All compounds are validated using NMR, IR, and HRMS.
Comparative Data Table
Biological Activity
Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and a summary of its mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzodioxole ring : A fused ring system that contributes to its biological properties.
- Isoxazole ring : A five-membered heterocyclic structure known for its pharmacological activities.
- Ethyl ester group : Enhances solubility and bioavailability.
Molecular Formula
IUPAC Name
This compound.
Antimicrobial Properties
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial activity. This compound has been studied for its potential effectiveness against various bacterial strains. In vitro assays have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For example:
- Cell Line Studies : The compound has been tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrating cytotoxic effects with IC50 values in the micromolar range.
- Mechanism of Action : It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Table 1: Summary of Biological Activities
The biological activity of this compound involves several molecular interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways.
- Receptor Interaction : It could interact with cell surface receptors, modulating downstream signaling cascades that lead to apoptosis or cell cycle arrest.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress has been observed, contributing to its cytotoxic effects.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the efficacy of this compound in combination with standard chemotherapeutics. The results indicated a synergistic effect when combined with doxorubicin in MDA-MB-231 cells, enhancing the overall cytotoxicity and reducing side effects associated with chemotherapy.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, the compound was screened against a panel of bacteria and fungi. It exhibited notable antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
